Ethyl 4-methoxypyrimidine-5-carboxylate
Overview
Description
Ethyl 4-methoxypyrimidine-5-carboxylate is a heterocyclic compound with the molecular formula C8H10N2O3 It is a derivative of pyrimidine, characterized by the presence of an ethyl ester group at the 5-position and a methoxy group at the 4-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-methoxypyrimidine-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-methoxypyrimidine-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid or phosphorus oxychloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the ethyl ester.
Another method involves the use of 4-methoxypyrimidine-5-carboxylic acid chloride, which reacts with ethanol in the presence of a base such as pyridine. This method also yields this compound with high efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methoxypyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Oxidation: Potassium permanganate in an aqueous medium is effective for oxidation.
Major Products
Substitution: Products include derivatives with various functional groups replacing the methoxy group.
Reduction: The major product is 4-methoxypyrimidine-5-methanol.
Oxidation: The major product is 4-hydroxypyrimidine-5-carboxylate.
Scientific Research Applications
Ethyl 4-methoxypyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-methoxypyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The methoxy and ester groups play a crucial role in its binding affinity and specificity. The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Ethyl 4-methoxypyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:
Ethyl 4-hydroxypyrimidine-5-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group, affecting its physical properties and reactivity.
4-Methoxypyrimidine-5-carboxylic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester derivatives.
Properties
IUPAC Name |
ethyl 4-methoxypyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8(11)6-4-9-5-10-7(6)12-2/h4-5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFHCEHODOYAAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN=C1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40699917 | |
Record name | Ethyl 4-methoxypyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40699917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71133-21-6 | |
Record name | Ethyl 4-methoxypyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40699917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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